2-[2,2-Dicyano-1-(piperidin-1-yl)ethenyl]-3-phenylcyclopropane-1,1,2-tricarbonitrile
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Overview
Description
1-CYANO-2-PIPERIDINO-2-(1,2,2-TRICYANO-3-PHENYLCYCLOPROPYL)VINYL CYANIDE is a complex organic compound characterized by its unique structure, which includes multiple cyano groups and a piperidine ring
Preparation Methods
The synthesis of 1-CYANO-2-PIPERIDINO-2-(1,2,2-TRICYANO-3-PHENYLCYCLOPROPYL)VINYL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the reaction of a piperidine derivative with a tricyano compound under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and yield.
Chemical Reactions Analysis
1-CYANO-2-PIPERIDINO-2-(1,2,2-TRICYANO-3-PHENYLCYCLOPROPYL)VINYL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The cyano groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-CYANO-2-PIPERIDINO-2-(1,2,2-TRICYANO-3-PHENYLCYCLOPROPYL)VINYL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of advanced materials, including high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 1-CYANO-2-PIPERIDINO-2-(1,2,2-TRICYANO-3-PHENYLCYCLOPROPYL)VINYL CYANIDE involves its interaction with specific molecular targets. The cyano groups can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry and material science.
Comparison with Similar Compounds
Similar compounds to 1-CYANO-2-PIPERIDINO-2-(1,2,2-TRICYANO-3-PHENYLCYCLOPROPYL)VINYL CYANIDE include other cyano-substituted piperidines and tricyano compounds. These compounds share similar structural features but may differ in their reactivity and applications. For example:
2,4,6-Tricyano-1,3,5-triazine: Known for its use in the synthesis of carbon nitrides.
1,2,3-Tricyano propane: Used in various organic synthesis applications. The uniqueness of 1-CYANO-2-PIPERIDINO-2-(1,2,2-TRICYANO-3-PHENYLCYCLOPROPYL)VINYL CYANIDE lies in its combination of a piperidine ring with multiple cyano groups, providing a versatile platform for chemical modifications and applications.
Properties
Molecular Formula |
C21H16N6 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(2,2-dicyano-1-piperidin-1-ylethenyl)-3-phenylcyclopropane-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C21H16N6/c22-11-17(12-23)19(27-9-5-2-6-10-27)21(15-26)18(20(21,13-24)14-25)16-7-3-1-4-8-16/h1,3-4,7-8,18H,2,5-6,9-10H2 |
InChI Key |
SRSOKKYNHVXFQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=C(C#N)C#N)C2(C(C2(C#N)C#N)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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